N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
Description
N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a synthetic quinazolinone derivative characterized by a 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl core, a 3-nitrobenzyl substituent at position 1, and a butanamide side chain terminating in a cyclopentyl group. The 3-nitrobenzyl group may enhance electron-withdrawing effects, influencing DNA intercalation or protein binding, while the cyclopentyl moiety likely contributes to lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-cyclopentyl-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5/c29-22(25-18-8-1-2-9-18)13-6-14-26-23(30)20-11-3-4-12-21(20)27(24(26)31)16-17-7-5-10-19(15-17)28(32)33/h3-5,7,10-12,15,18H,1-2,6,8-9,13-14,16H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQHLUPCHDIULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable nitrobenzyl halide.
Attachment of the Cyclopentyl Moiety: The cyclopentyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a cyclopentyl boronic acid derivative.
Final Assembly: The final step involves the coupling of the quinazolinone core with the nitrobenzyl and cyclopentyl groups under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The nitrobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Dihydroquinazolinone Derivatives: Reduction of the quinazolinone core results in dihydroquinazolinone derivatives.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit certain enzymes involved in disease pathways.
Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors.
Interference with Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups : The 3-nitrobenzyl group in the target compound and analogs may enhance DNA intercalation or oxidative stress induction, as seen in nitro-containing chemotherapeutics .
- Halogenated Groups : Fluorine () and chlorine () substituents improve metabolic stability and membrane permeability but shift activity toward anticonvulsant or receptor antagonism .
Side Chain Modifications: Butanamide vs. Terminal Groups: Cyclopentyl (target compound) and 4-fluorobenzyl () groups increase lipophilicity, which correlates with enhanced blood-brain barrier penetration in anticonvulsants (e.g., ) .
Anticancer Activity
Compounds with quinazolinone cores and aryl/alkyl side chains () exhibit cytotoxicity against A549 (lung) and DU145 (prostate) cancer cells, with IC₅₀ values ranging from 8–15 μM. Molecular docking studies suggest these compounds act as DNA intercalators, disrupting replication . The target compound’s 3-nitrobenzyl group may amplify this effect via redox cycling, though experimental validation is needed.
Anticonvulsant and Neurological Activity
’s dichlorophenylmethyl-acetamide derivative showed 60% seizure inhibition in murine models, attributed to GABAergic modulation. The cyclopentyl group in the target compound could similarly enhance CNS penetration but requires pharmacological testing .
Receptor Antagonism
’s methanesulfonamide derivative inhibits AMPA receptors (Kᵢ = 0.3 nM), highlighting the impact of sulfonamide groups on ion channel binding. The target compound lacks this moiety, suggesting divergent targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
